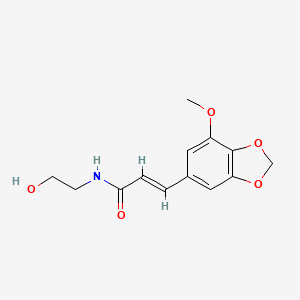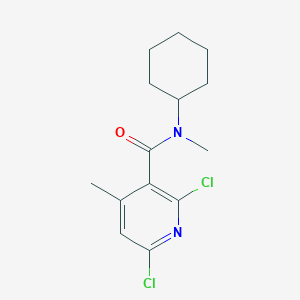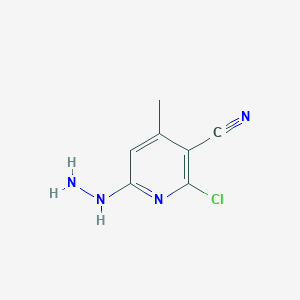![molecular formula C21H25NO7 B11469504 6-[Morpholin-4-yl(2,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B11469504.png)
6-[Morpholin-4-yl(2,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL is a complex organic compound with the molecular formula C21H25NO7 and a molecular weight of 403.436 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a trimethoxyphenyl group, and a benzodioxol moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL involves several steps. The primary synthetic route includes the reaction of morpholine with 2,4,5-trimethoxybenzaldehyde to form an intermediate, which is then reacted with 1,3-benzodioxole-5-carbaldehyde under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and p-toluenesulfonic acid . Major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines .
Scientific Research Applications
6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL include:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.
Combretastatin derivatives: Potent microtubule targeting agents.
What sets 6-[(MORPHOLIN-4-YL)(2,4,5-TRIMETHOXYPHENYL)METHYL]-2H-1,3-BENZODIOXOL-5-OL apart is its unique combination of a morpholine ring, a trimethoxyphenyl group, and a benzodioxol moiety, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H25NO7 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-[morpholin-4-yl-(2,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C21H25NO7/c1-24-16-11-18(26-3)17(25-2)9-14(16)21(22-4-6-27-7-5-22)13-8-19-20(10-15(13)23)29-12-28-19/h8-11,21,23H,4-7,12H2,1-3H3 |
InChI Key |
QYLQSYJTOFMWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11469433.png)
![N-(4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)methanesulfonamide](/img/structure/B11469438.png)
![1-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11469439.png)
![1-[(4-Chlorobutyl)sulfonyl]decane](/img/structure/B11469449.png)
![4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B11469457.png)

![6-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11469468.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole](/img/structure/B11469474.png)
![4-(dimethylamino)-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11469480.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide](/img/structure/B11469502.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B11469503.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione](/img/structure/B11469505.png)

